Cyclopentyl methoxy(methyl)carbamate
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Overview
Description
Cyclopentyl methoxy(methyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentyl methoxy(methyl)carbamate can be synthesized through several methods. One common method involves the reaction of cyclopentylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate compound .
Another method involves the use of dimethyl carbonate as a carbamoylating agent. This reaction is carried out in the presence of a catalyst such as iron-chrome catalyst TZC-3/1 at elevated temperatures (around 150°C) to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems. The use of environmentally friendly reagents and catalysts is emphasized to minimize the environmental impact and ensure sustainable production processes .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl methoxy(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different carbamate compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and other nucleophiles are employed.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclopentyl methoxy(methyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of cyclopentyl methoxy(methyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This inhibition is achieved through the formation of a covalent bond between the carbamate group and the active site of the enzyme .
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler carbamate compound with similar chemical properties.
Ethyl carbamate: Another carbamate with applications in the pharmaceutical and industrial sectors.
Uniqueness
Cyclopentyl methoxy(methyl)carbamate is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where other carbamates may not be as effective .
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique chemical properties, diverse synthetic routes, and wide range of applications make it an important compound for scientific research and industrial use.
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
cyclopentyl N-methoxy-N-methylcarbamate |
InChI |
InChI=1S/C8H15NO3/c1-9(11-2)8(10)12-7-5-3-4-6-7/h7H,3-6H2,1-2H3 |
InChI Key |
IPPSTNOHEZTCGP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)OC1CCCC1)OC |
Origin of Product |
United States |
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